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Compound of Interest

Compound Name: SLV-317

Cat. No.: B10825905 Get Quote

Core Tenet: Selective Antagonism of the Neurokinin-
1 Receptor
SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor.

Its mechanism of action is centered on the competitive inhibition of Substance P (SP), the

endogenous ligand with the highest affinity for the NK-1 receptor. By blocking the binding of SP,

SLV-317 effectively mitigates the downstream physiological effects mediated by this signaling

pathway, which are implicated in emesis, pain transmission, and neurogenic inflammation.

Molecular Target: The Neurokinin-1 Receptor
The NK-1 receptor is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor

subfamily. Upon binding of its agonist, Substance P, the NK-1 receptor undergoes a

conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates

a downstream signaling cascade that is central to the physiological effects of Substance P.

Pharmacodynamics of SLV-317
The primary pharmacodynamic effect of SLV-317 is the functional antagonism of Substance P-

induced effects. This has been demonstrated in human clinical trials through the inhibition of

SP-induced venodilation.

Clinical Efficacy in Healthy Volunteers
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A randomized, double-blind, placebo-controlled crossover study involving 19 healthy male

volunteers demonstrated the significant in vivo antagonistic effects of a single 250 mg oral dose

of SLV-317. The key findings from this study are summarized in the tables below.[1][2]

Table 1: Pharmacokinetic Profile of a Single 250 mg Oral Dose of SLV-317[1][2]

Parameter Mean Value (± SEM)

Peak Plasma Concentration (Cmax) 77 ± 9 ng/mL

Time to Peak Plasma Concentration (Tmax) 47 ± 3 min

Half-life (t½) 9.9 ± 1.6 h

Table 2: Pharmacodynamic Effects of a Single 250 mg Oral Dose of SLV-317 on Substance P-

Induced Venodilation[1][2]

Parameter SLV-317 Placebo p-value

Mean Venodilation

before treatment
56 ± 8% 49 ± 6% 0.91

Maximum

Antagonizing Effect
95 ± 8% - < 0.001

Time to Maximum

Effect
1.47 ± 0.24 h - -

Mean Area Under the

Effect Curve (AUEC)
278 ± 67% h⁻¹ 49 ± 12% h⁻¹ < 0.001

Signaling Pathway Interruption by SLV-317
SLV-317 exerts its pharmacological effect by interrupting the canonical NK-1 receptor signaling

pathway. The binding of SLV-317 to the NK-1 receptor prevents the G-protein coupling and

subsequent activation of downstream effectors that would normally occur upon Substance P

binding.
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Figure 1: SLV-317 Mechanism of Action at the NK-1 Receptor.

Experimental Protocols
The primary method for assessing the in vivo efficacy of SLV-317 in humans is the dorsal hand

vein compliance technique.

Dorsal Hand Vein Compliance Technique
This technique measures changes in the diameter of a dorsal hand vein in response to

vasoactive substances. It serves as a surrogate model for the peripheral effects of NK-1

receptor stimulation and antagonism.

Methodology Overview:

Subject Preparation: Healthy volunteers are placed in a supine position. A dorsal hand vein

is selected for the study.

Catheterization: A small-gauge needle or catheter is inserted into the selected vein for the

local infusion of study drugs.

Venoconstriction: To establish a stable baseline of venous tone, a venoconstrictor agent,

such as phenylephrine, is infused.

Substance P Infusion: Substance P is then co-infused intermittently to induce venodilation.

The infusions are spaced apart to prevent tachyphylaxis (tolerance).[3]
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Compliance Measurement: The change in venous diameter (compliance) is measured

continuously. This can be achieved using a linear variable differential transformer (LVDT)

which provides a direct and continuous recording of venous compliance.[4][5]

Drug Administration: SLV-317 or placebo is administered orally.

Post-Dose Assessment: The pharmacodynamic assessments of Substance P-induced

venodilation are repeated at various time points post-dose to determine the antagonistic

effect of SLV-317.[3]

Pharmacokinetic Sampling: Venous blood samples are collected at predefined intervals to

determine the plasma concentration of SLV-317 and correlate it with its pharmacodynamic

effects.[3]
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Figure 2: Experimental Workflow for the Dorsal Hand Vein Compliance Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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